molecular formula C20H28N4O3S B2695650 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946325-74-2

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No.: B2695650
CAS No.: 946325-74-2
M. Wt: 404.53
InChI Key: TXEVVUKJRIEKKD-UHFFFAOYSA-N
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Description

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C20H28N4O3S and its molecular weight is 404.53. The purity is usually 95%.
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Scientific Research Applications

Structural and Computational Analysis

  • Crystal Structure Studies : Compounds structurally related to 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine have been synthesized and analyzed using single crystal X-ray diffraction and density functional theory (DFT) calculations. This kind of research helps in understanding the reactive sites and molecular conformation of these compounds (Kumara et al., 2017).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Some derivatives of the compound show potential as antimicrobial agents. For instance, compounds containing the sulfonyl moiety have been synthesized and found to exhibit antimicrobial activity (Ammar et al., 2004).
  • Antifungal Activity : Research indicates that certain derivatives of this compound, especially those involving Schiff base formation, display potent antibacterial and antifungal activities. Molecular modeling studies reinforce these findings (Othman et al., 2019).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : Various derivatives of this compound have been synthesized, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which is a key intermediate in the synthesis of certain drugs (Wang et al., 2015).
  • X-ray Diffraction Studies : Structural analysis through X-ray diffraction studies of related compounds provides insights into their molecular architecture and intermolecular interactions (Sanjeevarayappa et al., 2015).

Biochemical Interactions and Receptor Affinity

  • Molecular Docking and Receptor Binding : The affinity of derivatives of this compound to specific receptors, such as estrogen receptors, has been explored using molecular docking studies. These studies contribute to understanding the anti-proliferative activities of these compounds (Parveen et al., 2017).

Polymorphism and Solvent Interactions

  • Polymorphism Control : Research on controlling polymorphism in compounds similar to this compound, such as ASP3026, is crucial for designing solid formulations and understanding the relationship between polymorphs and solution structures (Takeguchi et al., 2015).

Potential Antimalarial and Antidepressant Applications

  • Antimalarial Agents : Some piperazine derivatives have shown anti-malarial activity, suggesting potential applications for compounds structurally similar to the one (Cunico et al., 2009).
  • Antidepressant Metabolism : Studies on the metabolism of compounds such as Lu AA21004, which shares a similar structural motif, help in understanding the oxidative metabolism and the role of cytochrome P450 enzymes in antidepressant efficacy (Hvenegaard et al., 2012).

Properties

IUPAC Name

4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-15-21-18(14-19(22-15)27-5)23-10-12-24(13-11-23)28(25,26)17-8-6-16(7-9-17)20(2,3)4/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEVVUKJRIEKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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